molecular formula C16H13FO5 B6408479 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid CAS No. 1261986-70-2

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid

Cat. No.: B6408479
CAS No.: 1261986-70-2
M. Wt: 304.27 g/mol
InChI Key: ZGWAXKIWFRNGOP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

3-(2-fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-10(4-3-5-11(14)15(18)19)12-8-9(16(20)22-2)6-7-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWAXKIWFRNGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691470
Record name 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-70-2
Record name 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-5-methoxycarbonylbenzene.

    Nitration: The starting material undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization and Coupling: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with 2-methoxybenzoic acid to form the desired product.

Industrial Production Methods

Industrial production of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(2-Carboxy-5-methoxycarbonylphenyl)-2-methoxybenzoic acid.

    Reduction: 3-(2-Hydroxy-5-methoxycarbonylphenyl)-2-methoxybenzoic acid.

    Substitution: 3-(2-Methoxy-5-methoxycarbonylphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The fluoro and methoxycarbonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 2-Fluoro-5-methoxycarbonylphenylboronic acid
  • 3-Fluoro-5-methoxycarbonylbenzoic acid

Uniqueness

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluoro and methoxycarbonyl groups enhances its potential for selective interactions in biological systems and its utility in synthetic chemistry.

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